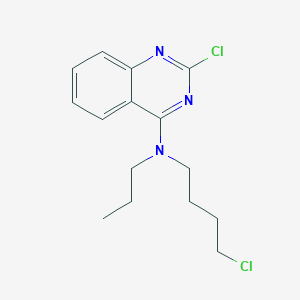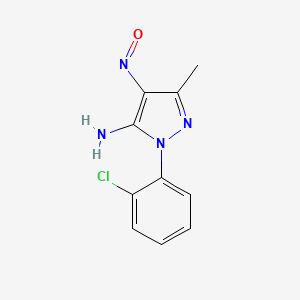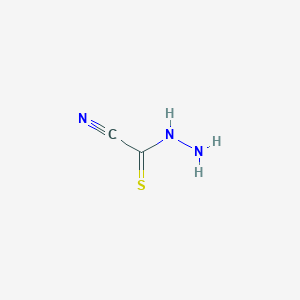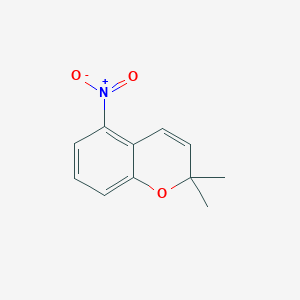
Lead--strontium (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead–strontium (3/2) is a compound that combines lead and strontium in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lead–strontium (3/2) can be achieved through several synthetic routes. One common method involves the solid-state reaction of lead oxide (PbO) and strontium oxide (SrO) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The reaction can be represented as follows: [ \text{3PbO} + \text{2SrO} \rightarrow \text{Pb}_3\text{Sr}_2\text{O}_5 ]
Industrial Production Methods
In industrial settings, the production of lead–strontium (3/2) may involve more advanced techniques such as sol-gel processes, precipitation from solution, and combustion synthesis. These methods allow for better control over the particle size and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lead–strontium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states.
Substitution: Lead and strontium atoms can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen (for oxidation), hydrogen or carbon monoxide (for reduction), and various metal salts (for substitution). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide (PbO2) and strontium oxide (SrO), while reduction may yield elemental lead and strontium.
Wissenschaftliche Forschungsanwendungen
Lead–strontium (3/2) has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and electronic materials due to its unique electrical and thermal properties.
Chemistry: The compound is studied for its reactivity and potential use as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glass and other materials with specific optical properties.
Wirkmechanismus
The mechanism by which lead–strontium (3/2) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved may include changes in ion transport, redox reactions, and alterations in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead–calcium (3/2): Similar in structure but with calcium instead of strontium.
Lead–barium (3/2): Similar but with barium.
Strontium–titanium (3/2): A compound with strontium and titanium.
Uniqueness
Lead–strontium (3/2) is unique due to its specific combination of lead and strontium, which imparts distinct electrical, thermal, and chemical properties. This makes it particularly valuable in applications where these properties are essential.
Eigenschaften
| 80509-25-7 | |
Molekularformel |
Pb3Sr2 |
Molekulargewicht |
8.0e+02 g/mol |
InChI |
InChI=1S/3Pb.2Sr |
InChI-Schlüssel |
QBNRJCDHEGHKPA-UHFFFAOYSA-N |
Kanonische SMILES |
[Sr].[Sr].[Pb].[Pb].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
